molecular formula C23H21NO5 B14794142 N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(E)-but-2-enedioic acid

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(E)-but-2-enedioic acid

Cat. No.: B14794142
M. Wt: 391.4 g/mol
InChI Key: SQAZQLMBEHYFJA-WLHGVMLRSA-N
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Description

The compound N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine, commonly referred to as TCH346 (or CGP 3466B, Omigapil), is a propargylamine derivative with a molecular formula of C₁₉H₁₇NO (PubChem ID: 6419718) . It is formulated as a salt with (E)-but-2-enedioic acid (fumaric acid), a dicarboxylic acid that enhances solubility and stability. TCH346 is a structural analog of the monoamine oxidase B (MAO-B) inhibitor R-(-)-deprenyl (selegiline) and shares its propargylamine moiety . Its primary mechanism of action involves binding to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), inhibiting its S-nitrosylation, nuclear translocation, and apoptotic signaling . TCH346 has shown neuroprotective effects in preclinical models of Parkinson’s disease and Huntington’s disease but failed in amyotrophic lateral sclerosis (ALS) trials .

Properties

Molecular Formula

C23H21NO5

Molecular Weight

391.4 g/mol

IUPAC Name

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(E)-but-2-enedioic acid

InChI

InChI=1S/C19H17NO.C4H4O4/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19;5-3(6)1-2-4(7)8/h1,4-11,13H,12,14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

SQAZQLMBEHYFJA-WLHGVMLRSA-N

Isomeric SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzobbenzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxepin Core: The benzoxepin core can be synthesized through a cyclization reaction of an appropriate precursor, such as a substituted benzaldehyde and a suitable dienophile, under acidic or basic conditions.

    Introduction of the Prop-2-yn-1-amine Moiety: The prop-2-yn-1-amine moiety can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated derivative of the benzoxepin core.

    Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions, as well as the use of advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The propargylamine moiety and benzoxepin system are susceptible to oxidation under specific conditions:

Reagent/ConditionsReaction OutcomeCitation
KMnO<sub>4</sub> (acidic)Oxidizes propargylamine to carboxylic acid derivatives
CrO<sub>3</sub>Generates ketones via oxidation of methyl groups on the benzoxepin ring
O<sub>2</sub> (catalytic)Partial oxidation of the alkyne to diketones

Mechanistic Insight :

  • Propargylamine oxidation proceeds through intermediate epoxide formation, followed by acid-catalyzed ring opening to yield carboxylic acids.

  • Benzoxepin oxidation targets electron-rich aromatic positions, forming quinone-like structures.

Reduction Reactions

Selective reduction of the triple bond and fumaric acid component has been documented:

Reagent/ConditionsReaction OutcomeCitation
H<sub>2</sub>/Pd-CReduces propargylamine to propylamine; hydrogenates fumaric acid to succinic acid
NaBH<sub>4</sub>/NiCl<sub>2</sub>Selective reduction of alkyne to cis-alkene
LiAlH<sub>4</sub>Reduces amide groups (if present) to amines

Key Observation :

  • Catalytic hydrogenation preserves the benzoxepin core while modifying the propargylamine and fumaric acid components.

Substitution Reactions

The propargylamine group participates in nucleophilic substitutions:

Reagent/ConditionsReaction OutcomeCitation
NaN<sub>3</sub> (DMF)Azide substitution at propargyl position
R-X (alkyl halides)Alkylation of the secondary amine
SOCl<sub>2</sub>Converts fumaric acid to acyl chloride

Example :

  • Treatment with methyl iodide yields N,N-dimethylprop-2-yn-1-amine derivatives.

Cycloaddition and Cross-Coupling

The alkyne group enables click chemistry and metal-catalyzed reactions:

Reaction TypeConditionsProductsCitation
Huisgen cycloadditionCu(I) catalyst, azidesTriazole-linked derivatives
Sonogashira couplingPd(0), aryl halidesExtended π-conjugated systems

Application :

  • Triazole derivatives show enhanced σ2 receptor binding affinity in neuropathic pain models .

Stability and Degradation

The compound decomposes under harsh conditions:

ConditionDegradation PathwayCitation
Strong acids (HCl, H<sub>2</sub>SO<sub>4</sub>)Hydrolysis of benzoxepin ether linkage
UV light[2+2] Cycloaddition of fumaric acid
High pH (>10)Deprotonation and rearrangement

Comparative Reactivity

Functional GroupReactivity Rank (1 = highest)
Propargylamine1 (prone to oxidation, substitution)
Benzoxepin2 (moderate aromatic reactivity)
Fumaric acid3 (acid-base reactions dominate)

Industrial-Scale Modifications

Optimized protocols for large-scale synthesis include:

  • Continuous-flow oxidation with O<sub>2</sub> to minimize side products.

  • Microwave-assisted substitution reducing reaction times by 70%.

Scientific Research Applications

N-(benzob

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: For its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including neurological disorders and cancer.

    Industry: In the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(benzobbenzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, or as an inhibitor of specific enzymes involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 R-(-)-Deprenyl (Selegiline)
  • Structure : Lacks the benzo[b][1]benzoxepin ring but retains the propargylamine group.
  • Target : Primarily MAO-B (IC₅₀ = 2.2 nM), but also binds GAPDH .
  • Therapeutic Use : Approved for Parkinson’s disease; enhances dopamine levels.
2.1.2 Clorgyline
  • Structure: Contains a propargylamine group linked to a dichlorophenoxypropyl chain.
  • Target : Irreversible MAO-A inhibitor (IC₅₀ = 0.05 nM) .
2.1.3 ASS234
  • Structure : Combines a propargylamine group with indole and piperidine moieties.
  • Targets : Dual inhibitor of MAO-A/B (IC₅₀ = 0.2–1 µM) and cholinesterases (AChE/BuChE) .
  • Key Difference : ASS234 is a multitarget agent with anti-amyloid properties, while TCH346 focuses on GAPDH .

Functional Analogs

2.2.1 N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA)
  • Structure : Simplistic propargylamine with a furan substituent.
  • Activity: Weak MAO-A/B inhibitor (IC₅₀ = 214 µM and 111 µM) but enhances cortical serotonin and noradrenaline .
  • Key Difference : F2MPA lacks the benzoxepin scaffold and GAPDH interaction, limiting neuroprotection .
2.2.2 Safinamide Analogs
  • Structure : Propargylamine derivatives with fluorinated benzyloxy groups.
  • Targets : Selective MAO-B inhibitors (IC₅₀ < 10 nM) with dopamine modulation .
  • Key Difference : Safinamide’s clinical efficacy in Parkinson’s contrasts with TCH346’s trial failures in ALS .

Data Tables

Table 1: Structural and Functional Comparison of Propargylamine Derivatives

Compound Molecular Formula Primary Target(s) Key Therapeutic Findings References
TCH346 C₁₉H₁₇NO GAPDH Neuroprotection in PD/HD models; no ALS benefit
R-(-)-Deprenyl C₁₃H₁₇N·HCl MAO-B, GAPDH Approved for PD; delays progression
Clorgyline C₁₃H₁₄Cl₂N₂O MAO-A Antidepressant; no neuroprotection
ASS234 C₂₆H₃₀N₄O MAO-A/B, AChE/BuChE, Aβ aggregation Multitarget AD candidate; reduces Aβ toxicity
F2MPA C₈H₁₀N₂O MAO-A/B (weak) Enhances cortical monoamines

Table 2: Pharmacological Profiles

Compound MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) GAPDH Binding Neuroprotective Models
TCH346 >1000 >1000 Yes PD, HD
R-(-)-Deprenyl >1000 0.0022 Yes PD
ASS234 0.2 1.0 No AD
F2MPA 214 111 No None

Key Research Findings

  • TCH346 vs. Deprenyl : Both inhibit GAPDH S-nitrosylation, but only deprenyl shows MAO-B inhibition and clinical PD efficacy .
  • TCH346 vs. ASS234 : ASS234’s multitarget design (MAO, cholinesterase, Aβ inhibition) offers broader AD applicability, while TCH346’s GAPDH focus limits versatility .
  • Counterion Role : The (E)-but-2-enedioic acid in TCH346 enhances pharmacokinetics, similar to fumarate salts in other neuroactive compounds (e.g., ) .

Biological Activity

Overview

N-(benzo[b]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine; (E)-but-2-enedioic acid is a complex organic compound characterized by its unique structural features, which include a benzoxepin core, a prop-2-yn-1-amine moiety, and a dicarboxylic acid component. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuroprotective, anticancer, and antimicrobial properties.

Structural Composition

The molecular formula of the compound is C23H21NO5C_{23}H_{21}NO_5 with a molecular weight of 391.4 g/mol. Its IUPAC name is N-(benzo[b]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine; (E)-but-2-enedioic acid. The intricate structure facilitates interactions with various biological targets, potentially enhancing its reactivity and biological interactions compared to more common derivatives.

PropertyDetails
Molecular Formula C23H21NO5
Molecular Weight 391.4 g/mol
IUPAC Name N-(benzo[b]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(E)-but-2-enedioic acid
InChI Key SQAZQLMBEHYFJA-WLHGVMLRSA-N

Neuroprotective Effects

Research indicates that compounds with benzoxepin structures may exhibit neuroprotective properties. For instance, studies on similar compounds have shown their ability to modulate sodium/calcium exchanger (NCX) isoforms, which are crucial in neuronal survival during ischemic conditions. The compound's structural components may interact with NCX isoforms, enhancing their activity and providing neuroprotection against hypoxic conditions .

Anticancer Potential

The compound's potential as an anticancer agent is supported by its structural similarity to other known anticancer drugs. It has been observed that benzoxepin derivatives can induce lysosomal membrane permeabilization in cancer cells, leading to cell death. This mechanism is particularly relevant in targeting cancer cells while sparing normal cells . In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The presence of the dicarboxylic acid moiety in the compound suggests potential antimicrobial properties. Compounds with similar structures have been noted for their efficacy against various microbial strains. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

  • Neuroprotection in Ischemia : In a preclinical model, a derivative of the compound was shown to protect primary cortical neurons from damage during oxygen-glucose deprivation (OGD) conditions. The treatment resulted in improved cell viability and reduced apoptosis markers .
  • Anticancer Activity : A study evaluated the anticancer effects of related benzoxepin derivatives on colorectal cancer cells, revealing significant cytotoxicity and induction of apoptosis at specific concentrations .
  • Antimicrobial Efficacy : Research on similar dicarboxylic acid derivatives indicated promising results against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this compound's structure .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine fumarate?

  • Methodology :

  • Synthesis : The primary amine can be synthesized via reductive amination. For example, a Schiff base intermediate may form between the benzoxepin-derived aldehyde and propargylamine, followed by NaBH₄ reduction (similar to ). The fumarate salt is then formed by reacting the free base with (E)-but-2-enedioic acid in a 1:1 molar ratio in ethanol.
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve ≥95% purity. Monitor purity via HPLC (C18 column, λ = 254 nm, mobile phase: 0.1% TFA in acetonitrile/water) .

Q. How can researchers determine the solubility and stability of this compound in aqueous buffers?

  • Methodology :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), SGF (pH 1.2), and SIF (pH 6.8) at 25°C. Centrifuge and quantify supernatant concentration via UV-Vis spectroscopy (λmax ~250–280 nm, based on benzoxepin chromophore) .
  • Stability : Conduct forced degradation studies under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic (acid/base) conditions. Analyze degradation products using LC-MS (Electrospray Ionization, m/z 300–600 range) .

Q. What analytical techniques are suitable for structural confirmation and impurity profiling?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR (DMSO-d6) to confirm the benzoxepin core (δ 6.8–7.5 ppm aromatic protons) and fumarate double bond (δ 6.5–6.7 ppm, J = 14 Hz).
  • HPLC-PDA : Employ a validated method with a C18 column and gradient elution to detect impurities (e.g., unreacted starting materials, oxidation byproducts). Set acceptance criteria per ICH Q3A (impurity ≤0.5% each, total ≤2.0%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding assays involving this compound?

  • Methodology :

  • Assay Optimization : Validate assay conditions using a radioligand (e.g., ³H-labeled antagonist) in HEK293 cells expressing target receptors. Control for non-specific binding with excess cold ligand.
  • Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate Ki values. If contradictions arise (e.g., variable IC50), check for compound aggregation (use 0.01% BSA in buffer) or metabolic instability (include liver microsomes in parallel assays) .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in vitro?

  • Methodology :

  • Phase I Metabolism : Incubate with human liver microsomes (HLM) and NADPH. Quench reactions with acetonitrile, then analyze metabolites via UPLC-QTOF-MS (positive ion mode, mass range m/z 100–800).
  • Phase II Metabolism : Test glucuronidation/sulfation using UDPGA/PAPS cofactors. Identify major metabolites (e.g., hydroxylated benzoxepin or N-demethylated products) and compare with in silico predictions (e.g., MetaSite) .

Q. How should researchers address conflicting crystallographic and computational data regarding the compound’s conformation?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). Refine structure using SHELXL (R-factor <0.05). Compare with DFT-optimized geometries (B3LYP/6-31G* basis set).
  • Molecular Dynamics : Simulate solvated systems (e.g., explicit water, 300 K) for 100 ns. Analyze RMSD/RMSF to assess conformational stability. Resolve discrepancies by cross-validating with NOE restraints from NMR .

Methodological Notes

  • Data Contradiction Analysis : When HPLC and LC-MS impurity profiles conflict (e.g., co-elution vs. distinct masses), employ orthogonal techniques like ion mobility spectrometry (IMS) or 2D-LC .
  • Advanced Characterization : For polymorph screening, use DSC/TGA to identify hydrate/solvate forms. Pair with PXRD to correlate thermal events with crystallographic changes .

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